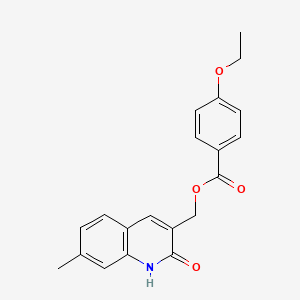
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of COX-2 activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to have significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is its potential as a new anti-inflammatory drug. It has been shown to be effective in reducing inflammation and pain in animal models, and further research is needed to determine its efficacy in humans. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide also has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
One of the limitations of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to determine the optimal dosage and potential side effects of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. One area of focus is the development of new anti-inflammatory drugs based on 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. Researchers are also investigating the potential use of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide in the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and potential side effects of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide in humans.
Conclusion:
In conclusion, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide is a chemical compound with significant potential for scientific research. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to determine its efficacy and potential side effects in humans, as well as its optimal dosage and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxybenzoyl chloride with 2-phenylethylamine in the presence of a base to form 4-methoxy-N-(2-phenylethyl)benzamide. This intermediate is then treated with piperidine-1-sulfonyl chloride to yield the final product, 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide. The synthesis method has been optimized to produce high yields of 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide with high purity.
Applications De Recherche Scientifique
4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(2-phenylethyl)-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Propriétés
IUPAC Name |
4-methoxy-3-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-17-8-7-16(19(23)21-14-15-6-5-9-20-13-15)12-18(17)27(24,25)22-10-3-2-4-11-22/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFNWIJTUNNMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidin-1-ylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)






